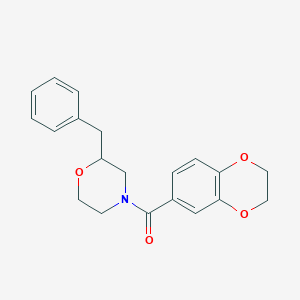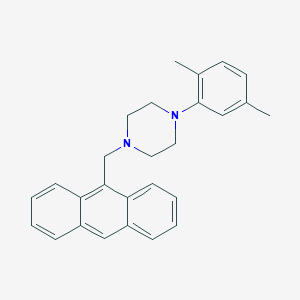![molecular formula C15H14F3N5O B6120211 N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide](/img/structure/B6120211.png)
N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). The BTK pathway plays a crucial role in the development and activation of B cells, which are key players in the immune system. TAK-659 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis and lupus.
Mécanisme D'action
N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide works by inhibiting the activity of BTK, a key enzyme in the B cell signaling pathway. By blocking BTK activity, N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide prevents the activation and proliferation of B cells, which are responsible for producing antibodies and initiating immune responses. This mechanism of action makes N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide a promising candidate for the treatment of autoimmune diseases, which are characterized by an overactive immune system.
Biochemical and Physiological Effects:
N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide has been shown to have a range of biochemical and physiological effects, both in vitro and in vivo. In preclinical studies, N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of various immune cells. In clinical trials, N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide has been shown to improve disease activity scores and reduce the progression of joint damage in patients with rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide has several advantages for lab experiments, including its high potency and selectivity for BTK. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and techniques to synthesize and analyze the compound.
Orientations Futures
There are several future directions for research on N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide, including:
1. Further preclinical studies to investigate the efficacy and safety of N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide in various autoimmune diseases.
2. Clinical trials to evaluate the long-term safety and efficacy of N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide in the treatment of autoimmune diseases.
3. Development of new formulations and delivery methods to improve the bioavailability and pharmacokinetics of N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide.
4. Investigation of the potential use of N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide in combination with other drugs or therapies for the treatment of autoimmune diseases.
5. Exploration of the role of BTK in other disease pathways and the potential for N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide to be used in the treatment of other diseases.
In conclusion, N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide is a promising small molecule inhibitor with potential therapeutic applications in the treatment of autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to fully understand the potential of N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide and its future directions.
Méthodes De Synthèse
N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis method typically involves the use of specialized equipment and techniques, including chromatography and NMR spectroscopy, to purify and analyze the final product.
Applications De Recherche Scientifique
N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic applications. In preclinical studies, N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide has been shown to be effective in reducing inflammation and preventing the progression of autoimmune diseases. In clinical trials, N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide has demonstrated promising results in the treatment of rheumatoid arthritis and other autoimmune disorders.
Propriétés
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c1-9-8-10(2)20-13(19-9)23-14(22-12(24)15(16,17)18)21-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYVWGRWDDXUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2)\NC(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-2,2,2-trifluoroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,5-dimethylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6120128.png)
![N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6120140.png)
![3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6120145.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B6120153.png)

![N-allyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6120171.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-morpholinyl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6120178.png)
![2-[1-({1-[(5-ethyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6120181.png)
![2-(2-methyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120183.png)

![N-(4'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6120200.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6120205.png)
![4-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-5-ethyl-3-methylisoxazole](/img/structure/B6120218.png)
![N-(2-methoxyethyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6120221.png)